7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Catalog No.
S12157838
CAS No.
M.F
C8H6FNO2
M. Wt
167.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Product Name

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

IUPAC Name

7-fluoro-1,4-dihydro-3,1-benzoxazin-2-one

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)

InChI Key

DJYFNNLUWIOSMC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC(=O)O1

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic organic compound with the molecular formula C8H4FNO3C_8H_4FNO_3 and a molecular weight of 181.12 g/mol. This compound is characterized by its unique oxazine ring structure, which consists of a benzene ring fused to an oxazine moiety. The presence of a fluorine atom at the 7-position enhances its chemical properties, making it an interesting target for various

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, often utilized in synthesizing other heterocyclic compounds.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride .

Research indicates that 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds in the oxazine family possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations have shown potential anticancer properties, possibly due to their ability to interfere with cellular signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be valuable in drug design .

The synthesis of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several methods:

  • Carbonylation Reactions: Utilizing ortho-halophenols and cyanamide in a palladium-catalyzed carbonylation reaction under mild conditions has been reported to yield this compound effectively .
  • Cyclization from Anilines: An alternative method involves the cyclization of substituted anilines with carbonyl compounds, leading to the formation of the oxazine ring structure.
  • Fluorination Reactions: Direct fluorination of related benzo[d][1,3]oxazines can also introduce the fluorine atom at the desired position .

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting various diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis and materials science.
  • Biological Studies: The compound is used in research to explore enzyme interactions and cellular mechanisms .

Interaction studies involving 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one focus on its binding affinity with different biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes, influencing metabolic pathways. These studies are crucial for understanding its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione321-69-70.98
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione76561-16-50.77
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione63480-10-40.76
7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione40928-13-00.75
6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione4693-02-10.75

Uniqueness

The uniqueness of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one lies in its specific fluorination pattern and resulting electronic properties compared to similar compounds. The fluorine atom at the 7-position contributes to its enhanced reactivity and potential selectivity in biological applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.03825660 g/mol

Monoisotopic Mass

167.03825660 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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